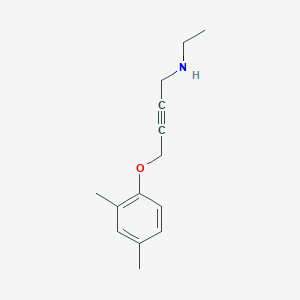
4-(2,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is an organic compound with a complex structure that includes a phenoxy group, an ethylamine group, and a but-2-yn-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine typically involves multiple steps. One common method starts with the preparation of 2,4-dimethylphenol, which is then reacted with an appropriate halogenated but-2-yne compound under basic conditions to form the phenoxy intermediate. This intermediate is subsequently reacted with ethylamine to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4-(2,4-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or amides.
科学的研究の応用
4-(2,4-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-(2,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can facilitate binding to hydrophobic pockets, while the ethylamine group can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2,4-Dimethylphenoxy)-N-hexylbutanamide: Similar structure but with a hexyl group instead of an ethyl group.
2,4-Dimethylphenol: A simpler compound with only the phenoxy group and no additional functional groups.
N-(2,4-Dimethylphenyl)-N’-ethylurea: Contains a urea group instead of the but-2-yn-1-amine backbone.
Uniqueness
4-(2,4-Dimethylphenoxy)-N-ethylbut-2-yn-1-amine is unique due to its combination of a phenoxy group, an ethylamine group, and a but-2-yn-1-amine backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-8-7-12(2)11-13(14)3/h7-8,11,15H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZJUWQATQCUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4931341.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)

![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(3-fluorobenzyl)piperazine](/img/structure/B4931380.png)
![Oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B4931382.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931391.png)
![N-[6-methyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B4931397.png)

![2-ethyl-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931415.png)
![N-[2-[(3-chloro-4,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B4931427.png)
